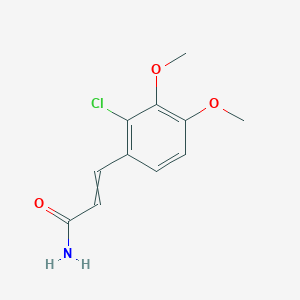

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMBNQYIRZBVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)N)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379306 | |

| Record name | 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-98-5 | |

| Record name | 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 3 2 Chloro 3,4 Dimethoxyphenyl Acrylamide

Methodologies for the Construction of the 3-(2-Chloro-3,4-dimethoxyphenyl)acryloyl Moiety

The formation of the central acryloyl structure involves the initial synthesis of a substituted benzaldehyde, which then undergoes condensation and amidation reactions to yield the target compound.

Synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde Precursors

The key precursor for the synthesis of the title compound is 2-chloro-3,4-dimethoxybenzaldehyde. A primary route to this intermediate is the formylation of an appropriately substituted benzene ring, often accomplished through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

The logical starting material for this formylation is 1-chloro-2,3-dimethoxybenzene. The synthesis of this precursor can be achieved by the chlorination of 1,3-dimethoxybenzene. One documented method involves the lithiation of 1,3-dimethoxybenzene with n-butyllithium, followed by reaction with a chlorinating agent like carbon tetrachloride to yield 2-chloro-1,3-dimethoxybenzene. It is important to note that the numbering of the substituents changes due to IUPAC nomenclature rules, but the substitution pattern is the one required for the subsequent formylation step.

An alternative approach to substituted chloro-aromatics involves the chlorination of phenols or phenol ethers. For instance, 2,3-dimethoxyphenol could serve as a starting material, which would then require a regioselective chlorination step to introduce the chlorine atom at the desired position.

| Starting Material | Reagents | Product | Reaction Type |

| 1,3-dimethoxybenzene | 1. n-butyllithium 2. Carbon tetrachloride | 2-chloro-1,3-dimethoxybenzene | Lithiation and Chlorination |

| 1-chloro-2,3-dimethoxybenzene | POCl₃, DMF | 2-chloro-3,4-dimethoxybenzaldehyde | Vilsmeier-Haack Formylation |

Knoevenagel Condensation and Related Approaches for Acrylamide (B121943) Formation

With 2-chloro-3,4-dimethoxybenzaldehyde in hand, the next step is the formation of the α,β-unsaturated system of the acrylamide. The Knoevenagel condensation is a widely used method for this transformation. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction. wikipedia.org

A particularly relevant variant is the Doebner modification, which utilizes malonic acid as the active methylene compound in the presence of a basic catalyst like pyridine or piperidine. nih.gov This reaction with an aldehyde precursor typically leads to the formation of an α,β-unsaturated carboxylic acid, in this case, (E)-3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid, accompanied by decarboxylation. nih.gov This acrylic acid is a direct precursor to the target acrylamide.

| Aldehyde | Reagents | Product | Reaction Type |

| 2-chloro-3,4-dimethoxybenzaldehyde | Malonic acid, Pyridine, Piperidine | (E)-3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid | Knoevenagel-Doebner Condensation |

Coupling Reactions for Amide Bond Formation

The final step in the synthesis of the parent 3-(2-chloro-3,4-dimethoxyphenyl)acrylamide is the formation of the amide bond. This is typically achieved by first activating the carboxylic acid group of (E)-3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid.

A common method for this activation is the conversion of the carboxylic acid to an acryloyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation, yielding (2E)-3-(2-chloro-3,4-dimethoxyphenyl)acryloyl chloride. smolecule.com This highly reactive acyl chloride can then be treated with an ammonia source, such as aqueous or gaseous ammonia, to form the primary amide.

Alternatively, various modern coupling reagents can be employed to directly form the amide bond from the carboxylic acid and an amine without the need to isolate the acyl chloride intermediate.

| Reactant | Reagents | Product | Reaction Type |

| (E)-3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid | Thionyl chloride (SOCl₂) | (2E)-3-(2-chloro-3,4-dimethoxyphenyl)acryloyl chloride | Acyl Chloride Formation |

| (2E)-3-(2-chloro-3,4-dimethoxyphenyl)acryloyl chloride | Ammonia (NH₃) | 3-(2-chloro-3,4-dimethoxyphenyl)acrylamide | Amidation |

Design and Synthesis of Structurally Related Analogues and Derivatives

The core structure of 3-(2-chloro-3,4-dimethoxyphenyl)acrylamide can be systematically modified to explore structure-activity relationships for various applications. These modifications can be made to the substituents on the phenyl ring or at the nitrogen atom of the acrylamide group.

Modifications on the Phenyl Ring Substituents (e.g., varying halogenation, methoxy (B1213986) pattern)

The synthesis of analogues with different substituents on the phenyl ring can be achieved by starting with appropriately substituted benzaldehydes. The Knoevenagel condensation is robust and can be applied to a wide range of benzaldehyde derivatives. researchgate.net For example, by using benzaldehydes with different halogen atoms (e.g., bromine instead of chlorine) or by altering the position and number of methoxy groups, a library of structurally diverse acrylamides can be generated.

Research has demonstrated the synthesis of various ring-disubstituted isobutyl phenylcyanoacrylates through the Knoevenagel condensation of the corresponding benzaldehydes with isobutyl cyanoacetate. researchgate.net This approach highlights the feasibility of creating analogues such as 3-(2-bromo-5-methoxyphenyl)acrylamide or 3-(3-chloro-4-methoxyphenyl)acrylamide by selecting the appropriate starting benzaldehyde. researchgate.net

| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Product Type |

| 2-bromo-5-methoxybenzaldehyde | Isobutyl cyanoacetate | Piperidine | Isobutyl 2-cyano-3-(2-bromo-5-methoxyphenyl)acrylate |

| 3-chloro-4-methoxybenzaldehyde | Isobutyl cyanoacetate | Piperidine | Isobutyl 2-cyano-3-(3-chloro-4-methoxyphenyl)acrylate |

| 2-bromo-4-methylbenzaldehyde | Isobutyl cyanoacetate | Piperidine | Isobutyl 2-cyano-3-(2-bromo-4-methylphenyl)acrylate |

Derivatization at the Acrylamide Nitrogen (e.g., N-substitution)

Introducing substituents on the nitrogen atom of the acrylamide moiety (N-substitution) is a common strategy for creating derivatives. This is typically accomplished by reacting the activated acrylic acid, such as (2E)-3-(2-chloro-3,4-dimethoxyphenyl)acryloyl chloride, with a primary or secondary amine instead of ammonia.

This method allows for the incorporation of a wide variety of functional groups at the amide nitrogen. For instance, reacting the acryloyl chloride with different aliphatic or aromatic amines would yield a series of N-alkyl or N-aryl derivatives. Studies on the synthesis of N-substituted-3-(4-hydroxy-3-methoxyphenyl)acrylamide derivatives (ferulic acid amides) illustrate this principle, where the acetylated ferulic acid is coupled with various heterocyclic amines. egranth.ac.in A similar strategy can be applied to the 2-chloro-3,4-dimethoxy analogue.

| Acryloyl Chloride | Amine | Product |

| (2E)-3-(2-chloro-3,4-dimethoxyphenyl)acryloyl chloride | Aniline (B41778) | N-phenyl-3-(2-chloro-3,4-dimethoxyphenyl)acrylamide |

| (2E)-3-(2-chloro-3,4-dimethoxyphenyl)acryloyl chloride | Morpholine | 1-(3-(2-chloro-3,4-dimethoxyphenyl)acryloyl)morpholine |

| (2E)-3-(2-chloro-3,4-dimethoxyphenyl)acryloyl chloride | Isopropylamine | N-isopropyl-3-(2-chloro-3,4-dimethoxyphenyl)acrylamide |

Exploration of Bioisosteric Replacements within the Scaffold of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide

In the field of medicinal chemistry, the strategic modification of a bioactive scaffold is a cornerstone of drug discovery and development. One of the most effective strategies in this endeavor is the principle of bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles. For the scaffold of 3-(2-chloro-3,4-dimethoxyphenyl)acrylamide, the acrylamide moiety is a critical pharmacophore, but it can also be a liability due to potential reactivity and metabolic instability. Therefore, the exploration of bioisosteric replacements for the acrylamide group is a rational approach to generating novel analogs with potentially superior properties.

Heterocyclic Bioisosteres: 1,2,3-Triazoles and 1,2,4-Oxadiazoles

Five-membered heterocyclic rings are commonly employed as bioisosteres for the amide bond due to their similar size, planarity, and ability to participate in hydrogen bonding. Among these, 1,2,3-triazoles and 1,2,4-oxadiazoles have emerged as particularly successful amide surrogates.

The 1,4-disubstituted 1,2,3-triazole ring is an excellent mimic of the trans-amide bond, preserving a similar vector orientation of the substituents. nih.govresearchgate.net This structural similarity allows for the retention of key binding interactions with biological targets. Furthermore, the triazole core is chemically robust and resistant to metabolic degradation, offering a significant advantage over the more labile amide bond. nih.gov The synthesis of 1,2,3-triazole-containing analogs of 3-(2-chloro-3,4-dimethoxyphenyl)acrylamide can be readily achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net

Similarly, the 1,2,4-oxadiazole ring is a well-established bioisostere for amides and esters. nih.govmanchester.ac.ukresearchgate.netunifi.it Its incorporation can lead to compounds with improved metabolic stability. researchgate.net The synthesis of 1,2,4-oxadiazole analogs would typically involve the reaction of an amidoxime with a carboxylic acid derivative.

The following table summarizes the key properties of these heterocyclic bioisosteres in comparison to the parent acrylamide moiety.

| Functional Group | Key Features as a Bioisostere | Potential Advantages |

| Acrylamide | Michael acceptor, hydrogen bond donor/acceptor | Covalent modification of target |

| 1,2,3-Triazole | trans-Amide mimic, hydrogen bond acceptor, metabolically stable | Improved metabolic stability, retained binding orientation |

| 1,2,4-Oxadiazole | Amide/ester mimic, hydrogen bond acceptor, metabolically stable | Enhanced metabolic stability, potential for improved physicochemical properties |

Allenamide as a Reactive Bioisostere

A more recent and innovative approach to acrylamide bioisosterism is the use of the allenamide functionality. nih.govnih.govacs.orgresearchgate.net Allenamides have been identified as reactive bioisosteres of acrylamides, capable of acting as alternative electrophilic "warheads" in the design of targeted covalent inhibitors. nih.govnih.govresearchgate.net They exhibit a propensity to react with thiol groups, such as those found in cysteine residues of proteins, through a conjugate addition mechanism. nih.gov

The reactivity of allenamides can be modulated by the substituents on the allene, providing a handle for fine-tuning the covalent modification of a biological target. acs.org The replacement of the acrylamide in the 3-(2-chloro-3,4-dimethoxyphenyl)acrylamide scaffold with an allenamide could therefore lead to a new class of covalent inhibitors with a distinct reactivity profile.

The table below presents a comparative overview of the reactivity of acrylamide and allenamide moieties with a model thiol, glutathione (GSH), as reported for analogous systems.

| Electrophilic Warhead | Model Compound | Reaction Rate Constant with GSH (10⁻³ min⁻¹) | Reference |

| Acrylamide | Osimertinib | ~10-40 | nih.gov |

| Allenamide | Compound 14 | 302.5 | nih.govnih.gov |

This data suggests that the allenamide group can be significantly more reactive than the acrylamide moiety, which could have profound implications for its biological activity and target engagement kinetics. nih.govnih.gov

The exploration of these bioisosteric replacements within the 3-(2-chloro-3,4-dimethoxyphenyl)acrylamide scaffold holds considerable promise for the development of novel compounds with potentially enhanced therapeutic properties. The synthetic accessibility of these analogs, coupled with the potential for improved metabolic stability and modulated reactivity, makes this a compelling area for further investigation in medicinal chemistry.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis

Correlating Structural Features with Biological Potency and Selectivity

The acrylamide (B121943) functional group is a cornerstone of the molecule's reactivity and interaction with biological targets. The stereochemistry of the α,β-unsaturated double bond is crucial; typically, the (E)-isomer is essential for maintaining the correct geometry for target binding. ontosight.ai This configuration ensures an optimal spatial orientation of the phenyl ring and the amide group, which is critical for fitting into the binding pocket of a target protein.

The acrylamide group itself serves multiple functions. It can act as a Michael acceptor, enabling covalent bond formation with nucleophilic residues, such as cysteine, on target proteins. nih.gov This irreversible binding can lead to potent and prolonged inhibition. Furthermore, the amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), allowing for critical hydrogen bonding interactions within a receptor's active site, thereby anchoring the molecule and contributing to its binding affinity. The inclusion of an acrylamide group can also improve physicochemical properties like solubility and membrane permeability, which are essential for drug-like characteristics. nih.gov

The presence and position of a chlorine atom on the phenyl ring significantly modulate the compound's electronic and steric properties, which in turn affects its biological activity. In many classes of biologically active molecules, halogen substituents, particularly chlorine, are key for enhancing potency.

For instance, studies on related inhibitor classes have shown that a chlorine atom at specific positions, such as the 3'-position of an aniline (B41778) ring, is important for efficient binding. nih.gov The substitution of a chlorine atom can lead to enhanced hydrophobic interactions with the target protein. researchgate.net In the case of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide, the chlorine at the C2 position of the phenyl ring introduces a significant steric and electronic perturbation. This can influence the preferred conformation of the molecule by restricting the rotation around the phenyl-acrylamide bond, potentially locking it into a bioactive conformation. Furthermore, the electron-withdrawing nature of chlorine alters the electron density of the aromatic ring, which can affect its interaction with the target and its metabolic stability. Research on other chloro-substituted compounds has demonstrated that the presence of chlorine can enhance antimicrobial and antiproliferative activities. nih.gov

| Compound | Substituents (R1, R2) | EGFR IC50 (nM) |

|---|---|---|

| 6a | 3-Cl, 4-F | 65.2 |

| 6f | 3-Cl, 4-Cl | 31.7 |

| 6g | 2-F, 3-Cl | 52.6 |

| 6b | 3-Me, 4-F | 499 |

| 6j | 2-F, 4-OMe | >1000 |

This table illustrates how halogen substitutions, particularly chlorine, are often more favorable for activity than methyl or methoxy (B1213986) groups in a related series of inhibitors. Data sourced from a study on EGFR inhibitors. nih.gov

The 3,4-dimethoxy substitution pattern on the phenyl ring is a critical determinant of the compound's pharmacological properties. Methoxy groups are known to have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of two methoxy groups generally increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes. However, these groups are also susceptible to metabolism, specifically O-demethylation by cytochrome P450 enzymes, which can lead to the formation of more polar hydroxylated metabolites. This metabolic pathway can be a key factor in the compound's in vivo half-life. From a binding perspective, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming additional interactions with the target protein. mdpi.com The 3,4-dimethoxy motif has been specifically noted in other chemical series to confer excellent metabolic stability and absorption profiles. nih.gov The electronic effect of these electron-donating groups also influences the reactivity of the aromatic ring.

While the core structure defines the primary mode of action, additional peripheral substituents can be used to fine-tune the pharmacological profile. SAR studies on related scaffolds demonstrate that even small changes can lead to significant differences in potency and selectivity.

For example, replacing an electron-donating group like a methyl group with an electron-withdrawing group like a nitro group can drastically alter properties such as acidity, hydrogen bonding strength, and susceptibility to hydrolysis. beilstein-journals.org Similarly, comparing a chlorine atom to other halogens like fluorine reveals differences in activity; in some series, a 3',4'-dichloro substitution is more potent than a 3',4'-difluoro substitution. nih.gov The introduction of bulky substituents can be detrimental to activity due to steric hindrance within the binding site. nih.gov Therefore, the specific combination of the 2-chloro and 3,4-dimethoxy substituents in the target compound represents a precise balance of steric, electronic, and lipophilic properties optimized for a particular biological target.

| Compound | Substitution Pattern on Phenyl Ring | Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative 1 | 2-hydroxy-4-methoxy | MCF-7 | 2.2 |

| Derivative 2 | 2-hydroxy | MCF-7 | 1.2 |

| Derivative 3 | 3,4,5-trihydroxy | S. aureus | 16 (MIC) |

| Derivative 4 | 2-hydroxy, 1-methoxy | E. faecalis | 8 (MIC) |

This table demonstrates how varying the number and position of hydroxy and methoxy groups on a phenyl ring strongly impacts biological activity in a different series of compounds. Data adapted from a study on N-benzimidazole-derived carboxamides. mdpi.com

Development of Pharmacophore Models for Rational Design

Based on the SAR insights, a pharmacophore model for this class of compounds can be developed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity. For 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor feature (from the carbonyl oxygen of the acrylamide).

A hydrogen bond donor feature (from the amide N-H).

A covalent acceptor/nucleophile interaction site (the β-carbon of the acrylamide double bond).

A hydrophobic/aromatic region defined by the substituted phenyl ring.

Specific locations for hydrogen bond acceptors corresponding to the methoxy groups.

Such models are invaluable tools for virtual screening of compound libraries to identify new molecules with similar biological activity. nih.gov They also guide the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties by highlighting which structural features are essential and which can be modified. nih.gov

Insights into Molecular Recognition and Binding Mode Elucidation

Molecular recognition is driven by the sum of interactions between the ligand and its biological target. For 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide, the binding process likely involves an initial, non-covalent recognition step followed by a potential covalent bond formation.

The substituted phenyl ring is critical for the initial recognition, guiding the molecule into the binding site through hydrophobic and van der Waals interactions. The specific pattern of the chloro and dimethoxy groups ensures shape complementarity with the receptor pocket. Once oriented correctly, the amide linkage and methoxy groups can form specific hydrogen bonds that increase the binding affinity and stabilize the ligand-protein complex.

The key mechanistic feature of the acrylamide moiety is its potential to act as a Michael acceptor. nih.gov If the binding site contains a suitably positioned nucleophilic residue (e.g., a cysteine thiol), the compound can form a covalent adduct, leading to irreversible inhibition of the protein's function. The stereochemistry of the double bond is critical for this step, as it ensures the electrophilic carbon is correctly positioned for attack by the nucleophile. mdpi.com This two-step process of initial reversible binding followed by irreversible covalent inactivation is a common mechanism for potent enzyme inhibitors.

Computational and Theoretical Chemistry Applications

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical investigations, used to determine the electronic structure and energy of a molecule. Such studies on acrylamide (B121943) derivatives help in understanding their intrinsic properties. nih.gov

HOMO-LUMO Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For a molecule like 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide, the HOMO is likely distributed over the electron-rich dimethoxyphenyl ring and the acrylamide moiety, while the LUMO may be localized on the electrophilic α,β-unsaturated system.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, negative potential (red/yellow regions) would be expected around the oxygen atoms of the methoxy (B1213986) and carbonyl groups and the nitrogen atom of the amide, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would likely be found around the amide hydrogens, making them potential hydrogen bond donors.

| Parameter | Theoretical Significance for 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide |

| HOMO Energy | Indicates electron-donating capability; likely influenced by the dimethoxy-phenyl group. |

| LUMO Energy | Indicates electron-accepting capability; associated with the acrylamide's Michael acceptor system. |

| HOMO-LUMO Gap (ΔE) | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| MEP Negative Regions | Predicts sites for electrophilic attack (e.g., carbonyl oxygen). |

| MEP Positive Regions | Predicts sites for nucleophilic attack and hydrogen bonding (e.g., amide protons). |

This table presents theoretical applications of the analyses to the subject compound, as direct experimental or calculated data is not available.

Fukui Functions: These functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density when an electron is added or removed, one can pinpoint specific atoms that are most likely to participate in a reaction. For an acrylamide derivative, the β-carbon of the double bond is a known site for nucleophilic (Michael) addition, a feature that would be quantifiable by Fukui functions. researchgate.net

Electrophilicity Indices: The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. Acrylamides are known electrophiles, and this index would provide a quantitative measure of the electrophilic character conferred by the chloro and dimethoxy substituents on the phenyl ring.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for drug discovery, as it helps to elucidate the binding mode and affinity of a potential drug molecule. nih.gov For 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide, docking studies could be used to predict its interactions with various biological targets, such as enzymes or receptors implicated in disease. The results would show potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, providing a rationale for its biological activity. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. An MD simulation of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide, either in solution or bound to a protein, would reveal its conformational flexibility and the stability of its interactions. nsf.gov This technique allows for the observation of how the ligand-protein complex behaves in a dynamic environment, offering insights beyond the static picture provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a class of acrylamide derivatives, it would be possible to predict the activity of new, unsynthesized compounds like 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide. The model uses calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to forecast properties like toxicity or therapeutic efficacy. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov If 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide were identified as a hit compound, its structure could serve as a template for designing a virtual library of related analogs. These analogs could then be screened computationally to prioritize the synthesis of derivatives with potentially improved activity and properties.

No Publicly Available Research Found for "3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide"

Despite a comprehensive search of scientific databases and publicly available literature, no specific research or data could be found for the chemical compound "3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide."

This indicates that the compound may be a novel chemical entity that has not yet been synthesized or characterized in published scientific literature. It is also possible that research on this specific molecule exists but is proprietary and not publicly disclosed.

Consequently, it is not possible to provide an article on the "Emerging Research Frontiers and Future Prospects" of "3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide" as requested. The specified outline, including the exploration of novel therapeutic indications, development of synthetic methodologies, strategies for enhancing target specificity, and integration of omics data, requires existing research data which is currently unavailable in the public domain.

Without any foundational research on its synthesis, biological activity, or mechanism of action, any discussion on its future prospects would be purely speculative and would not meet the criteria of a scientifically accurate and informative article.

Therefore, the requested article cannot be generated at this time due to the absence of any scientific information on the subject compound.

Q & A

Q. What are the key steps and purification methods for synthesizing 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide?

The synthesis typically involves a multi-step process:

- Step 1 : Coupling of 2-chloro-3,4-dimethoxybenzaldehyde with acryloyl chloride via a Horner-Wadsworth-Emmons reaction to form the acrylic acid derivative.

- Step 2 : Conversion to the acrylamide via nucleophilic substitution with an appropriate amine.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product. Reaction conditions (temperature, pH, and solvent polarity) must be tightly controlled to minimize side reactions .

Q. Which functional groups in 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide influence its reactivity?

- The chloro group at the 2-position enhances electrophilic substitution reactivity due to its electron-withdrawing effect.

- Methoxy groups at the 3- and 4-positions act as electron-donating substituents, directing regioselectivity in aromatic reactions.

- The acrylamide backbone enables participation in Michael additions or polymerization under radical-initiated conditions .

Q. How should researchers design experiments to optimize reaction yields for this compound?

- Parameter Screening : Use a factorial design to test variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd).

- Analytical Monitoring : Track reaction progress via TLC or HPLC to identify intermediate formation and optimize quenching times.

- Replication : Perform triplicate runs to account for variability in hygroscopic reagents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Impurity Profiles : Side products (e.g., over-oxidized intermediates) may skew yields. Use LC-MS or GC-MS to quantify byproducts.

- Moisture Sensitivity : The chloro-substituted phenyl group is prone to hydrolysis; ensure anhydrous conditions via molecular sieves or inert gas purging.

- Catalyst Deactivation : Trace oxygen or moisture can deactivate palladium catalysts. Replicate literature methods with strict atmospheric controls .

Q. What advanced techniques are recommended for confirming the molecular structure of this compound?

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., E/Z isomerism in the acrylamide moiety) .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₂ClNO₄) and isotopic patterns .

Q. How can researchers evaluate the biological activity of this compound in drug discovery?

- In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified methoxy or chloro groups to assess pharmacophore requirements.

- Molecular Docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict binding affinity .

Q. What are the critical factors affecting the compound’s stability during storage?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hydrolytic Degradation : Monitor for cleavage of the acrylamide bond via periodic HPLC analysis.

- Oxygen Exposure : Use argon-sparged vials to suppress radical-mediated polymerization .

Methodological Guidelines

Q. How should researchers handle safety concerns during synthesis?

- Ventilation : Use fume hoods when working with acryloyl chloride (lachrymator) or chloro-substituted intermediates.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. What analytical methods are suitable for quantifying trace impurities?

Q. How can computational chemistry aid in studying this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Dynamics Simulations : Model solvation effects in aqueous or lipid bilayer systems .

Data Interpretation and Reporting

Q. How should researchers address conflicting spectral data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.